molecular formula C11H14ClNO3 B1436155 Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride CAS No. 2126178-86-5

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride

Cat. No.: B1436155
CAS No.: 2126178-86-5
M. Wt: 243.68 g/mol
InChI Key: BXYATHNRNGXFIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride is a chemical compound with the molecular formula C11H13NO3·HCl It is a derivative of benzoxazepine, a bicyclic compound containing both benzene and oxazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ortho-hydroxyacetophenone with N-benzylpiperidone under acidic conditions to form the benzoxazepine ring system. The esterification of the resulting compound with methanol in the presence of a strong acid such as hydrochloric acid yields the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxazepine ring to more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of more saturated benzoxazepine derivatives.

    Substitution: Formation of substituted benzoxazepine derivatives with various functional groups.

Scientific Research Applications

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Its structural features make it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-14-11(13)9-4-2-3-8-7-12-5-6-15-10(8)9;/h2-4,12H,5-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYATHNRNGXFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1OCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride
Reactant of Route 2
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride
Reactant of Route 3
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride
Reactant of Route 4
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride
Reactant of Route 5
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride
Reactant of Route 6
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.